

Bruceantinol B: A Technical Overview of Structure and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bruceantinol B*

Cat. No.: B15593798

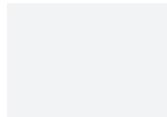
[Get Quote](#)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of **Bruceantinol B**, a quassinoid natural product. It also addresses the closely related and more extensively studied compound, Bruceantinol, to clarify their distinct identities and summarize their respective chemical and biological data.

Introduction: Distinguishing Bruceantinol B and Bruceantinol

Bruceantinol B and Bruceantinol are both quassinoid compounds isolated from plants of the *Brucea* genus. However, they are distinct chemical entities with different structures and reported biological activities. Bruceantinol is a well-documented STAT3 inhibitor with potent antitumor properties.^{[1][2]} **Bruceantinol B** is a more recently discovered compound, identified during a screening for antibabesial agents.^{[3][4]} This guide will first detail the known properties of **Bruceantinol B** before providing a more in-depth analysis of the well-characterized Bruceantinol.


Bruceantinol B

Bruceantinol B was first isolated from the fruits of *Brucea javanica* as part of a search for compounds with activity against the parasite *Babesia gibsoni*.^{[3][4]} Its structure was determined through spectroscopic analysis and chemical transformations.^[4]

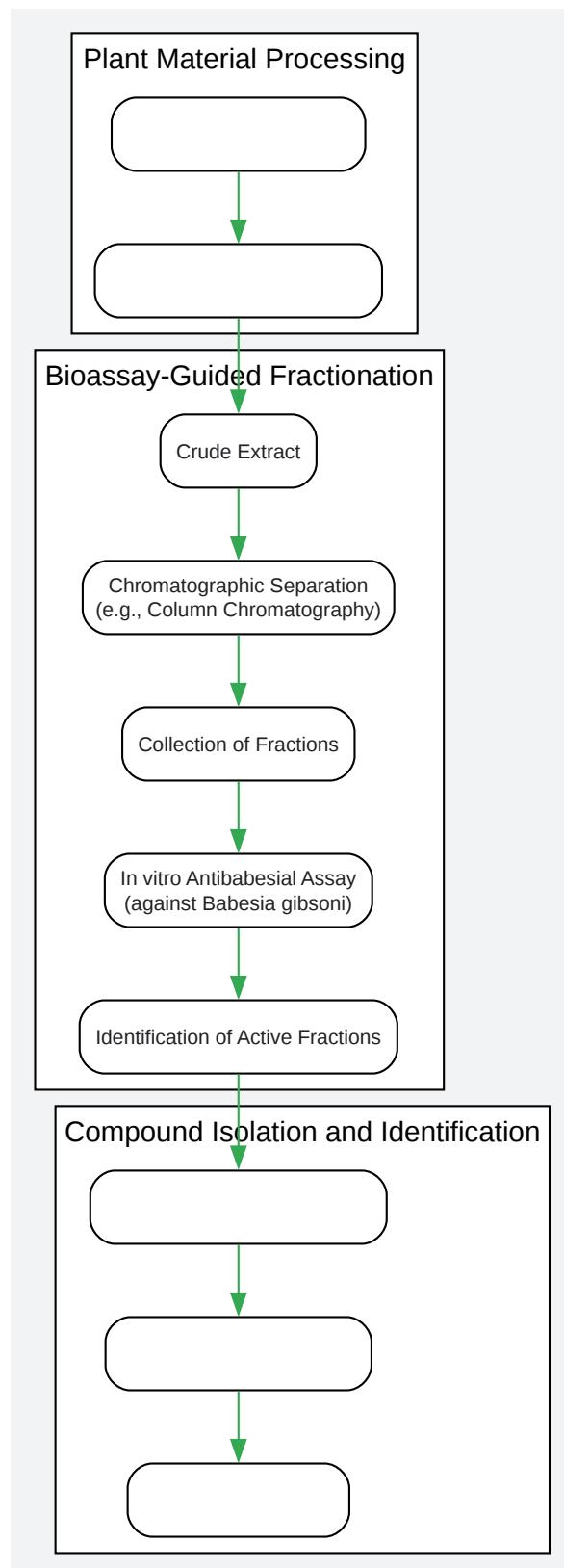
Structure and Chemical Properties

The chemical structure of **Bruceantinol B** is presented below, followed by a table summarizing its key chemical properties.

Chemical Structure of **Bruceantinol B**

[Click to download full resolution via product page](#)

Caption: 2D chemical structure of **Bruceantinol B**.


Table 1: Chemical Properties of **Bruceantinol B**

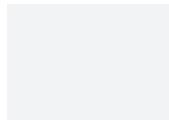
Property	Value	Source
CAS Number	1822332-33-1	[3] [4]
Molecular Formula	C ₂₇ H ₃₄ O ₁₂	[4]
Molecular Weight	550.557 g/mol	[4]
Source	Fruits of <i>Brucea javanica</i>	[3] [4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]

Experimental Protocols

Isolation of **Bruceantinol B** (General Protocol)

The isolation of **Bruceantinol B** was achieved through bioassay-guided fractionation of a boiled extract of *Brucea javanica* fruits.[\[3\]](#)[\[4\]](#) While the specific, detailed protocol is found within the primary literature, the general workflow is outlined below.

[Click to download full resolution via product page](#)


Caption: Generalized workflow for the isolation of **Bruceantinol B**.

Bruceantinol

Bruceantinol is a potent antileukemic quassinoid that has been identified as a novel inhibitor of the STAT3 signaling pathway.[\[1\]](#)[\[2\]](#) Its significant antitumor activity has made it a subject of interest in cancer research.

Structure and Chemical Properties

Chemical Structure of Bruceantinol

[Click to download full resolution via product page](#)

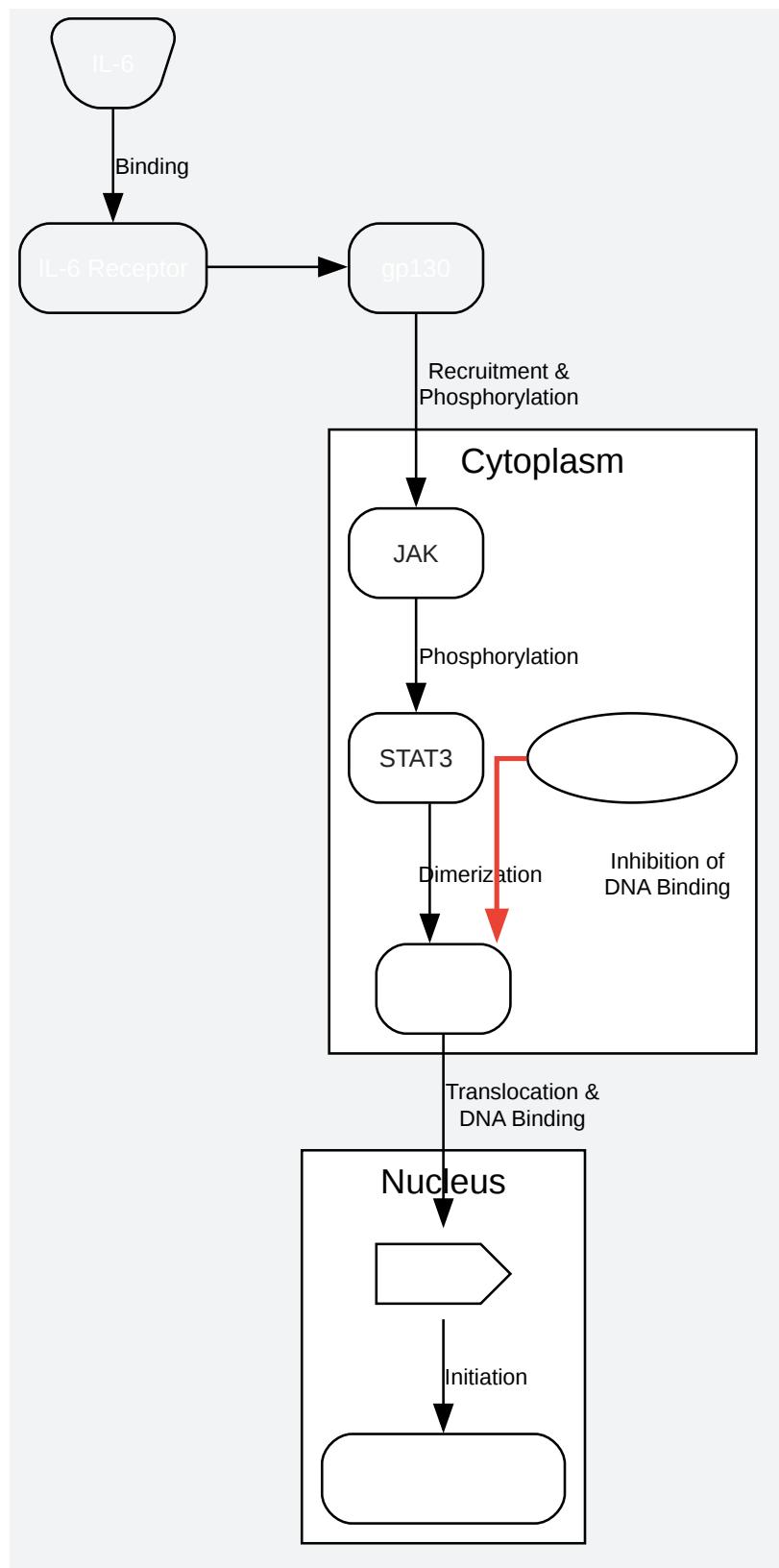

Caption: 2D chemical structure of Bruceantinol.

Table 2: Chemical and Physical Properties of Bruceantinol

Property	Value	Source
CAS Number	53729-52-5	[1] [5]
Molecular Formula	C ₃₀ H ₃₈ O ₁₃	[5]
Molecular Weight	606.6 g/mol	[5]
Description	Triterpenoid	[5]
XLogP3	0.8	[5]

Biological Activity and Signaling Pathway

Bruceantinol demonstrates potent antitumor activity by strongly inhibiting the DNA-binding ability of STAT3 (Signal Transducer and Activator of Transcription 3).[\[1\]](#)[\[2\]](#) This inhibition blocks both constitutive and IL-6-induced STAT3 activation, leading to the suppression of downstream target genes involved in anti-apoptosis (MCL-1, survivin) and cell-cycle regulation (c-Myc).[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Inhibition of the STAT3 signaling pathway by Bruceantinol.

Table 3: Quantitative Biological Activity of Bruceantinol

Parameter	Value	Cell Line/System	Source
STAT3 DNA-binding IC ₅₀	2.4 pM	In vitro	[2]
Inhibition of STAT3 phosphorylation	30 nM (time-dependent)	HCT116 cells	[1]
Suppression of IL-6-induced STAT3 activation	10-300 nM (24h)	CRC cells	[1]
Reduction of breast cancer cell growth	0-1600 nM (24-48h)	MCF-7 and MDA-MB-231 cells	[1]
Inhibition of CRC tumor xenografts	4 mg/kg (in vivo)	Mouse model	[2]

Experimental Protocols

STAT3 DNA-Binding Assay (General Protocol)

This assay measures the ability of a compound to inhibit the binding of activated STAT3 protein to its specific DNA consensus sequence.

- **Reagent Preparation:** Nuclear extracts containing activated STAT3 are prepared from appropriate cancer cell lines. A double-stranded DNA probe containing the STAT3 binding site is synthesized and labeled (e.g., with biotin).
- **Binding Reaction:** The labeled DNA probe is incubated with the nuclear extract in a binding buffer. Various concentrations of Bruceantinol are added to the reaction mixtures.
- **Detection:** The STAT3-DNA complexes are captured on a streptavidin-coated plate. A primary antibody specific for STAT3 is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

- Quantification: A colorimetric substrate is added, and the absorbance is measured. The IC50 value is calculated as the concentration of Bruceantinol that inhibits 50% of STAT3-DNA binding.

Cell Proliferation Assay (General Protocol)

This assay determines the effect of a compound on the growth of cancer cell lines.

- Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a range of concentrations of Bruceantinol for specified time periods (e.g., 24, 48 hours).
- Viability Measurement: Cell viability is assessed using a reagent such as MTT or Sulforhodamine B (SRB). The absorbance is read using a plate reader.
- Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells.

Conclusion

Bruceantinol B and Bruceantinol are distinct quassinoids with different known biological activities. While **Bruceantinol B** has been identified, further research is required to fully characterize its biological profile. In contrast, Bruceantinol is a well-established, potent inhibitor of the STAT3 signaling pathway with significant potential as an anticancer agent, either alone or in combination therapies.^[2] The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of natural product chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl (11beta,12alpha,15beta)-15-(((2E)-4-(acetyloxy)-3,4-dimethyl-1-oxo-2-penten-1-yl)oxy)-13,20-epoxy-3,11,12-trihydroxy-2,16-dioxopicras-3-en-21-oate | C30H38O13 | CID 5281305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The isolation and structural elucidation of bruceantin and bruceantinol, new potent antileukemic quassinooids from Brucea antidysenterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Bruceantinol B: A Technical Overview of Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593798#bruceantinol-b-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com